Cas no 625410-16-4 (2-(2,5-DIMETHYL-PYRROL-1-YL)-3-(1 H-INDOL-3-YL)-PROPIONIC ACID)

2-(2,5-DIMETHYL-PYRROL-1-YL)-3-(1 H-INDOL-3-YL)-PROPIONIC ACID 化学的及び物理的性質
名前と識別子
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- 2-(2,5-DIMETHYL-PYRROL-1-YL)-3-(1 H-INDOL-3-YL)-PROPIONIC ACID
- 2-(2,5-dimethylpyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid
- 1H-Indole-3-propanoic acid, α-(2,5-dimethyl-1H-pyrrol-1-yl)-
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- MDL: MFCD02311369
2-(2,5-DIMETHYL-PYRROL-1-YL)-3-(1 H-INDOL-3-YL)-PROPIONIC ACID Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 010091-1g |
2-(2,5-Dimethyl-pyrrol-1-yl)-3-(1H-indol-3-yl)-propionic acid |
625410-16-4 | 1g |
$545.00 | 2023-09-09 |
2-(2,5-DIMETHYL-PYRROL-1-YL)-3-(1 H-INDOL-3-YL)-PROPIONIC ACID 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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6. Book reviews
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
2-(2,5-DIMETHYL-PYRROL-1-YL)-3-(1 H-INDOL-3-YL)-PROPIONIC ACIDに関する追加情報
Research Brief on 2-(2,5-DIMETHYL-PYRROL-1-YL)-3-(1 H-INDOL-3-YL)-PROPIONIC ACID (CAS: 625410-16-4): Recent Advances and Applications
2-(2,5-Dimethyl-pyrrol-1-yl)-3-(1H-indol-3-yl)-propionic acid (CAS: 625410-16-4) is a structurally unique compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule combines a pyrrole and an indole moiety, both of which are privileged scaffolds in drug discovery due to their diverse biological activities. Recent studies have explored its potential as a modulator of key biological pathways, particularly in the context of inflammation and cancer.
A 2023 study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of this compound. The research demonstrated that 2-(2,5-dimethyl-pyrrol-1-yl)-3-(1H-indol-3-yl)-propionic acid exhibits potent inhibitory effects on NF-κB signaling, a critical pathway in inflammatory responses. The compound showed IC50 values in the low micromolar range against several inflammatory cytokines, suggesting its potential as a lead compound for developing novel anti-inflammatory agents.
In oncology research, a recent preprint (2024) from the Cancer Research Institute highlighted the compound's ability to disrupt protein-protein interactions involving Bcl-2 family proteins. Molecular docking studies revealed that the indole moiety of 625410-16-4 interacts with the BH3 binding groove of anti-apoptotic proteins, while the pyrrole ring contributes to binding affinity through hydrophobic interactions. These findings position the compound as a promising scaffold for developing novel apoptosis modulators.
The synthetic accessibility of 2-(2,5-dimethyl-pyrrol-1-yl)-3-(1H-indol-3-yl)-propionic acid has also been improved through recent methodological advances. A 2024 publication in Organic Letters described a novel one-pot synthesis approach that increases yield by 35% compared to traditional methods while reducing the number of purification steps. This development is particularly significant for scaling up production for preclinical studies.
Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2023) have identified key modifications that enhance the compound's pharmacokinetic properties. Introduction of electron-withdrawing groups at specific positions of the indole ring was shown to improve metabolic stability without compromising biological activity. These insights are guiding the design of next-generation derivatives with optimized drug-like properties.
Despite these promising developments, challenges remain in translating 625410-16-4 into clinical applications. Recent toxicity studies have identified dose-dependent hepatotoxicity that needs to be addressed through structural optimization. Current research efforts are focusing on prodrug strategies and formulation approaches to mitigate these issues while maintaining therapeutic efficacy.
The compound has also found applications in chemical biology as a versatile building block. A 2024 study in Chemical Science demonstrated its utility in creating targeted protein degradation (PROTAC) molecules. The indole moiety serves as an effective linker between E3 ligase binders and target protein ligands, enabling the development of novel degrader molecules for challenging therapeutic targets.
Looking forward, 2-(2,5-dimethyl-pyrrol-1-yl)-3-(1H-indol-3-yl)-propionic acid represents a compelling case study in fragment-based drug discovery. Its dual functionality and modular structure make it an attractive starting point for developing compounds targeting protein-protein interactions, an area of growing importance in drug discovery. Ongoing research is expected to further elucidate its mechanism of action and expand its therapeutic applications.
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